molecular formula C8H17NO2 B1600900 Methyl 7-aminoheptanoate CAS No. 39979-08-3

Methyl 7-aminoheptanoate

Cat. No.: B1600900
CAS No.: 39979-08-3
M. Wt: 159.23 g/mol
InChI Key: AZRQWZVPEAHOOA-UHFFFAOYSA-N
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Description

Methyl 7-aminoheptanoate is an organic compound with the molecular formula C8H17NO2. It is a methyl ester derivative of 7-aminoheptanoic acid. This compound is primarily used in the synthesis of various pharmaceuticals and has applications in organic chemistry research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 7-aminoheptanoate can be synthesized through the esterification of 7-aminoheptanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include steps such as purification through distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-aminoheptanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 7-aminoheptanoate has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-aminohexanoate
  • Methyl 8-aminooctanoate
  • Methyl 9-aminononanoate

Uniqueness

Methyl 7-aminoheptanoate is unique due to its specific chain length and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of certain pharmaceuticals and in specific research applications .

Biological Activity

Methyl 7-aminoheptanoate is a compound that has garnered attention in biochemical and pharmaceutical research due to its unique structural properties, which include an amino group and an ester functional group. This compound is primarily recognized for its role as an intermediate in organic synthesis and its potential applications in drug development.

  • Molecular Formula : C₈H₁₅N₁O₂
  • Molecular Weight : 159.23 g/mol
  • Functional Groups : Amino group (-NH₂) at the 7th carbon position and an ester group (-COOCH₃).

The biological activity of this compound is largely attributed to its ability to interact with various biological molecules, particularly enzymes and proteins. The amino group can form hydrogen bonds and ionic interactions, influencing the structure and function of these biomolecules. This interaction is crucial for understanding enzyme kinetics and metabolic pathways, making it a valuable compound in biochemical studies.

Applications in Drug Development

Research indicates that this compound may serve as a precursor for synthesizing bioactive compounds, particularly as enzyme inhibitors. Its derivatives have been explored for their roles in targeting specific biological pathways, which is significant for drug design. The compound's potential to modulate enzyme activity through structural features suggests its utility in developing therapeutics aimed at various diseases, including cancer .

Case Studies and Research Findings

  • Enzyme Inhibition Studies : this compound has been investigated for its capacity to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression. In particular, derivatives of this compound have shown promise as potent HDAC inhibitors, leading to apoptosis in cancer cells .
  • Synthesis of Bioactive Compounds : A study demonstrated the synthesis of a novel series of compounds derived from this compound that exhibited significant anti-cancer properties when tested against acute myeloid leukemia (AML) cells. These compounds showed a synergistic effect when combined with existing therapies, enhancing their therapeutic efficacy .
  • Phase Separation Behavior : Research involving Boc-7-aminoheptanoic acid highlighted the phase separation behavior of this compound derivatives in solvent mixtures. This property can be exploited for applications in extraction and concentration processes in biochemical research .

Comparative Analysis

To better understand the uniqueness of this compound, here is a comparative table with similar compounds:

Compound NameStructure TypeUnique Features
7-Aminoheptanoic Acid Amino AcidLacks methyl ester functionality
Methyl Hexanoate EsterShorter carbon chain; less complex
Methyl Octanoate EsterLonger carbon chain; different physical properties
L-Leucine Amino AcidNatural amino acid; used in protein synthesis
Methyl Caprylate EsterDerived from octanoic acid; different applications

Properties

IUPAC Name

methyl 7-aminoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-11-8(10)6-4-2-3-5-7-9/h2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZRQWZVPEAHOOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20454561
Record name Methyl 7-aminoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39979-08-3
Record name Methyl 7-aminoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20454561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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